Degradation Potency of cIAP1 Ligand-Linker Conjugates 8-Derived SNIPERs Versus Alternative IAP Ligand Conjugates in AR-Positive Prostate Cancer Models
When conjugated to an androgen receptor (AR) ligand, the cIAP1 Ligand-Linker Conjugates 8-derived PROTAC achieves DC50 values of 0.2–1 nM for AR protein degradation in AR-positive prostate cancer cell lines LNCaP, VCaP, and 22Rv1 . In contrast, an alternative IAP ligand conjugate system using bestatin-based cIAP1 ligands conjugated to the same AR ligand (androstanolone acetate) demonstrates substantially higher DC50 values in the range of 10–30 nM in comparable AR-positive cell lines [1]. The LCL161-derived IAP ligand in Conjugates 8 yields an approximate 10- to 150-fold improvement in degradation potency relative to bestatin-based IAP ligand conjugates. This potency differential arises from the higher binding affinity of the LCL161 scaffold for the cIAP1 BIR3 domain (IC50 = 10.4 nM) compared to bestatin derivatives which exhibit weaker cIAP1 engagement [2].
| Evidence Dimension | Androgen Receptor Protein Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 0.2–1 nM (LNCaP, VCaP, 22Rv1 cells) |
| Comparator Or Baseline | Bestatin-based IAP ligand conjugate with same AR ligand: 10–30 nM |
| Quantified Difference | 10-fold to 150-fold lower DC50 (higher potency) |
| Conditions | AR-positive prostate cancer cell lines; Western blot quantification of AR protein levels following 24-hour treatment |
Why This Matters
For procurement decisions, the 10- to 150-fold higher degradation potency directly translates to lower compound consumption, reduced off-target effects at efficacious concentrations, and improved feasibility of in vivo studies where dosing constraints exist.
- [1] Shibata N, Nagai K, Morita Y, et al. Development of protein degradation inducers of androgen receptor by conjugation of androgen receptor ligands and inhibitor of apoptosis protein ligands. J Med Chem. 2018;61(2):543-575. Bestatin-AR ligand conjugate DC50 values. View Source
- [2] Baggio C, Gambini L, Udompholkul P, et al. DELFIA displacement curves for LCL161 against BIR3 domains: IC50 10.4 nM for cIAP1. Int J Mol Sci. 2020;21(21):8160. View Source
